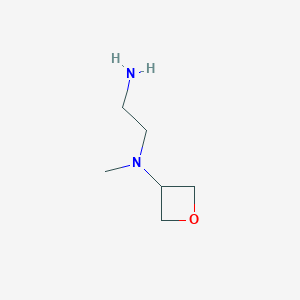

N-(2-aminoethyl)-N-methyloxetan-3-amine

Description

Chemical Identity and Nomenclature

This compound is officially designated with the Chemical Abstracts Service number 1554560-03-0, establishing its unique chemical identity within the global registry of chemical substances. The compound possesses the molecular formula C6H14N2O and exhibits a molecular weight of 130.19 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally named N'-methyl-N'-(oxetan-3-yl)ethane-1,2-diamine, reflecting its structural composition of an oxetane ring substituted at the 3-position with a methylated aminoethyl chain.

The compound's Simplified Molecular Input Line Entry System representation is CN(CCN)C1COC1, which provides a concise textual description of its molecular connectivity. This structural notation reveals the presence of a four-membered oxetane ring (C1COC1) connected to a nitrogen atom that bears both a methyl group and an aminoethyl substituent (CN(CCN)). The International Chemical Identifier for this compound is InChI=1S/C6H14N2O/c1-8(3-2-7)6-4-9-5-6/h6H,2-5,7H2,1H3, providing a standardized computational representation of its molecular structure.

Additional synonyms for this compound include N1-methyl-N1-(oxetan-3-yl)ethane-1,2-diamine and this compound, with various chemical suppliers and databases adopting slightly different naming conventions while referring to the same molecular entity. The compound's International Chemical Identifier Key JFOJEWDIWXDZHE-UHFFFAOYSA-N serves as a unique hash-based identifier derived from its complete structural information.

Position within Oxetane-Containing Compounds

This compound occupies a distinctive position within the broader family of oxetane-containing compounds, representing a specialized subclass that incorporates amino functionality as a key structural element. Oxetanes, characterized by their four-membered ring structure containing one oxygen atom and three carbon atoms, have gained significant attention in medicinal chemistry due to their unique physicochemical properties. The oxetane ring exhibits moderate ring strain of approximately 106 kilojoules per mole, which is intermediate between the highly strained epoxides and the relatively unstrained tetrahydrofurans.

Within the oxetane chemical space, compounds substituted at the 3-position, such as this compound, are particularly valuable because they maintain achiral character while providing opportunities for diverse functional group incorporation. This positioning contrasts with 2-substituted oxetanes, which introduce stereochemical complexity, and 4-substituted variants, which may exhibit different ring strain characteristics. The amino functionality present in this compound places it within the subclass of amino-oxetanes, which have demonstrated particular utility as peptidomimetics and in applications requiring hydrogen bonding capabilities.

The extended aminoethyl chain distinguishes this compound from simpler amino-oxetanes such as N-methyloxetan-3-amine, which contains only a direct amino substitution. This structural elaboration provides additional sites for chemical modification and potentially enhanced binding interactions in biological systems. The compound's dual amino functionality, comprising both a tertiary amine within the oxetane substituent and a primary amine at the chain terminus, creates opportunities for diverse chemical transformations and coordination chemistry applications.

Research has demonstrated that oxetane-containing compounds can serve as effective replacements for gem-dimethyl groups and carbonyl functionalities in medicinal chemistry applications, offering reduced lipophilicity while maintaining similar molecular volumes. This compound's structure positions it to potentially capitalize on these advantages while providing additional functionality through its amino groups.

Historical Context in Chemical Research

The historical development of oxetane chemistry provides important context for understanding the emergence of compounds like this compound in contemporary research. Oxetane, the parent compound of this chemical family, was first synthesized and characterized by Reboul in the 19th century, marking the beginning of systematic investigation into four-membered cyclic ethers. Despite this early discovery, oxetanes remained largely neglected by the chemical community for more than 130 years, with significantly fewer applications developed compared to their epoxide and tetrahydrofuran counterparts.

The renaissance of oxetane chemistry began in earnest during the early 21st century, driven primarily by collaborative research between academic institutions and pharmaceutical companies. Particularly influential were the studies conducted by the Carreira group at ETH Zürich in collaboration with Hoffmann-La Roche, which demonstrated the potential of oxetanes as gem-dimethyl group replacements in drug discovery applications. These investigations revealed that oxetane substitution could effectively block metabolically vulnerable sites while providing superior physicochemical properties compared to traditional alkyl substitution patterns.

The development of amino-oxetanes as a distinct subclass emerged from the recognition that amino functionality could enhance the utility of oxetane scaffolds in biological applications. Early examples focused on simple amino-oxetanes, but the field has progressively expanded to include more complex derivatives such as this compound, which incorporate extended amino chains and multiple functional sites. This evolution reflects the growing sophistication of synthetic methodologies for oxetane construction and functionalization.

Recent advances in oxetane synthesis have enabled the preparation of increasingly complex derivatives, with researchers developing methods for installing diverse substituents at the 3-position of the oxetane ring. These synthetic developments have been crucial for enabling the exploration of compounds like this compound, which require precise control over substitution patterns and functional group installation. The historical trajectory of oxetane research demonstrates a clear progression from fundamental synthetic investigations to sophisticated applications in drug discovery and materials science.

Significance in Contemporary Chemical Sciences

This compound embodies several key trends in contemporary chemical sciences, particularly in the areas of medicinal chemistry, drug discovery, and chemical biology. The compound's significance stems from its potential to address longstanding challenges in pharmaceutical development, including the need for improved physicochemical properties, reduced toxicity profiles, and enhanced metabolic stability. Contemporary research has demonstrated that oxetane-containing compounds can provide solutions to these challenges while maintaining or improving biological activity.

The incorporation of oxetane rings into pharmaceutical candidates has been shown to reduce the basicicity of adjacent amino functionality by approximately 2.7 units when positioned alpha to the basic center, with decreasing effects at more distant positions. For this compound, this property suggests potential for modulating the compound's ionization behavior and membrane permeability characteristics. Such modulation capabilities are increasingly valuable in contemporary drug design, where achieving optimal absorption, distribution, metabolism, and excretion properties remains a significant challenge.

Recent comprehensive studies have revealed that oxetane-containing compounds demonstrate remarkable stability under a wide range of reaction conditions, contrary to earlier assumptions about their chemical fragility. These findings have important implications for the practical utility of compounds like this compound in synthetic chemistry and pharmaceutical development. The demonstrated tolerance of oxetane rings to oxidation, reduction, alkylation, acylation, and various other transformations expands the synthetic strategies available for derivative preparation and late-stage functionalization.

In the context of contemporary chemical space exploration, this compound represents an entry point into underexplored regions of drug-like chemical space. The three-dimensional character imposed by the oxetane ring's tetrahedral carbon atoms provides access to conformational preferences that differ from traditional flat aromatic scaffolds. This three-dimensionality is increasingly recognized as valuable for achieving selective target engagement and reducing off-target interactions.

The compound's dual amino functionality positions it as a potential building block for more complex molecular architectures, including peptidomimetics, coordination complexes, and supramolecular assemblies. Contemporary research in chemical biology increasingly emphasizes the importance of such multifunctional scaffolds for developing tool compounds and therapeutic candidates with precisely tuned properties.

Properties

IUPAC Name |

N'-methyl-N'-(oxetan-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8(3-2-7)6-4-9-5-6/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOJEWDIWXDZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine typically involves the reaction of oxetane derivatives with aminoethyl compounds under controlled conditions. One common method includes the reaction of oxetane with N-methylaminoethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of N-substituted oxetane compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(2-aminoethyl)-N-methyloxetan-3-amine has been investigated for its potential anticancer properties. The compound's ability to modulate biological pathways makes it a candidate for developing novel anticancer agents. Research indicates that derivatives of oxetanes can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Its interaction with LRRK2 (leucine-rich repeat kinase 2), a protein implicated in Parkinson's pathogenesis, suggests that it may help in modulating the disease's progression. This modulation can potentially lead to therapeutic strategies aimed at slowing down neurodegeneration.

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a monomer for synthesizing new polymers. The incorporation of oxetane units into polymer chains can enhance mechanical properties and thermal stability. Research has shown that polymers derived from oxetanes exhibit unique characteristics such as improved elasticity and resistance to solvents, making them suitable for applications in coatings and adhesives.

Biodegradable Materials

Furthermore, the compound's structure allows for the development of biodegradable materials. The integration of this compound into polymer frameworks can lead to environmentally friendly alternatives to conventional plastics. These biodegradable polymers can decompose under natural conditions, reducing environmental impact.

Biochemical Probes

Fluorescent Labeling

this compound serves as a useful biochemical probe due to its ability to react with various biomolecules. Its functional groups allow for conjugation with fluorescent dyes, facilitating the study of protein interactions and cellular processes through fluorescence microscopy.

Drug Delivery Systems

The compound is also being investigated for use in drug delivery systems. Its amine groups can be utilized to form stable complexes with therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant in the development of targeted therapies where controlled release is essential.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, changes in cellular signaling pathways, and alterations in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-aminoethyl)-N-methyloxetan-3-amine with five related compounds, focusing on substituents, molecular weight, and applications:

Key Observations:

Substituent Effects: The aminoethyl group in the target compound enhances hydrogen bonding capacity compared to the methoxyethyl group in N-(2-methoxyethyl)methylamine, which prioritizes lipophilicity .

Molecular Weight and Bioavailability: Lower molecular weight compounds (e.g., N-(2-methoxyethyl)methylamine at 89.14 g/mol) may exhibit better membrane permeability, whereas higher-weight derivatives like 3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane (282.38 g/mol) face challenges in drug absorption .

Research Findings and Hypotheses

- The aminoethyl group may mimic polyamine motifs critical for viral entry inhibition.

- Compared to N,N-dimethyl derivatives, the aminoethyl substituent could improve aqueous solubility, making it preferable for intravenous formulations .

Biological Activity

N-(2-aminoethyl)-N-methyloxetan-3-amine is a compound characterized by its unique oxetane ring structure and amine functional groups. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, including interactions with nucleic acids and various enzymatic pathways. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure:

- Molecular Formula: C5H12N2O

- Molecular Weight: Approximately 116.16 g/mol

- CAS Number: 1554560-03-0

Synthesis Methods:

The synthesis of this compound typically involves reactions between oxetane derivatives and aminoethyl compounds. Common methods include:

- Direct Reaction: Reaction of oxetane with N-methylaminoethylamine in the presence of a catalyst.

- Continuous Flow Synthesis: Industrial production using continuous flow reactors for precise control over reaction conditions.

This compound exhibits biological activity through its interaction with various molecular targets. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to:

- Inhibition or activation of enzymatic reactions.

- Changes in cellular signaling pathways.

- Alterations in gene expression.

Biological Applications

The compound has shown promise in several biological applications:

- Enzyme Interaction Studies: Used to investigate enzyme-substrate interactions.

- Biochemical Assays: Serves as a ligand in various assays aimed at understanding biochemical pathways.

- Potential Therapeutic Applications: Its ability to form stable complexes with nucleic acids suggests potential use in gene therapy or as an anticancer agent.

Case Studies

Several studies have highlighted the biological implications of this compound:

-

Anticancer Activity:

- A study demonstrated that derivatives of similar oxetane compounds exhibited significant antiproliferative effects on cancer cell lines, indicating that this compound may possess similar properties.

-

Enzyme Inhibition:

- Research indicated that compounds featuring oxetane rings can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could also serve as an enzyme inhibitor.

- Binding Affinity Studies:

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods and Yields

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Direct Reaction | Catalytic reaction at elevated temperatures | 85% |

| Continuous Flow Synthesis | Controlled parameters in flow reactors | 90% |

Q & A

Q. What synthetic routes are recommended for N-(2-aminoethyl)-N-methyloxetan-3-amine?

The synthesis typically involves oxetane ring formation followed by functional group introduction . A common approach is intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions . For example, the oxetane ring can be formed via cyclization of a 3-halooxetane intermediate, followed by nucleophilic substitution with N-methyl-ethylenediamine. Optimization using continuous flow reactors or transition-metal catalysts (e.g., palladium) may enhance yield and efficiency .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

- NMR spectroscopy : The oxetane ring protons resonate at δ 4.3–4.7 ppm (¹H NMR), while the methylene groups adjacent to the amine appear at δ 2.5–3.0 ppm.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z calculated for C₆H₁₅N₂O: 131.1184) .

- Infrared (IR) spectroscopy : Stretching vibrations for the oxetane ring (C-O-C) appear near 950–1050 cm⁻¹, and N-H stretches at ~3300 cm⁻¹ .

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How should thermal stability be assessed using TGA-DSC?

Methodology :

- Thermogravimetric analysis (TGA) : Heat the compound at 10°C/min under N₂. A sharp single-stage decomposition >300°C indicates thermal stability .

- Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to melting or phase transitions. For example, gels formed with this compound show mesophasic changes at 50–80°C .

- Data interpretation : Compare heat flow patterns with pure solvents or gelators to isolate decomposition pathways .

Q. How can discrepancies in thermal decomposition data be resolved?

Strategies :

- Control experiments : Replicate studies using identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) .

- Sample purity analysis : Use HPLC or GC-MS to rule out impurities affecting decomposition profiles .

- Cross-validation : Compare results with structurally similar compounds (e.g., N-(2-methoxybenzyl)oxetan-3-amine) to identify positional isomer effects .

Q. What strategies mitigate nitrosamine formation during synthesis?

- Risk assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .

- Process optimization : Avoid conditions promoting N-nitrosation (e.g., acidic media, elevated temperatures).

- Analytical monitoring : Employ LC-MS/MS to detect trace nitrosamines (detection limit: 0.03 ppm) .

Q. How is this compound applied in nucleic acid analog development?

- Peptide nucleic acid (PNA) design : The aminoethyl group facilitates hybridization with DNA/RNA via strand displacement , leveraging high stability of PNA-DNA duplexes .

- RNA analogs : Structural analogs (e.g., N-(2-aminoethyl)morpholine) are used to modify backbone flexibility and nuclease resistance .

Q. What computational methods predict its reactivity in drug delivery systems?

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability.

- Density functional theory (DFT) : Calculate charge distribution on the oxetane ring to predict nucleophilic attack sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.